2-(3-Nitro-2-pyridinylthio)benzoic acid
Description
2-(3-Nitro-2-pyridinylthio)benzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a 3-nitro-2-pyridinylthio group.
Properties
Molecular Formula |
C12H8N2O4S |
|---|---|
Molecular Weight |
276.27 g/mol |
IUPAC Name |
2-(3-nitropyridin-2-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C12H8N2O4S/c15-12(16)8-4-1-2-6-10(8)19-11-9(14(17)18)5-3-7-13-11/h1-7H,(H,15,16) |
InChI Key |
MJZFIIVFLRWOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 2-(3-nitro-2-pyridinylthio)benzoic acid and related compounds from the evidence:
Key Observations:
- Nitro Group Position: The 3-nitro substitution on the pyridine ring in the target compound contrasts with the 5-nitro-furyl groups in and .
- Heterocyclic Core: The pyridine ring in the target compound differs from the thiazole () or oxadiazine () rings in related carcinogens. Thiazole and oxadiazine derivatives exhibit distinct organotropism (e.g., bladder vs. liver tumors) due to solubility and metabolic pathways .
- Thioether Linkage : The thioether group in the target compound may influence redox cycling or glutathione conjugation, altering toxicity profiles compared to amide-linked nitrofurans .
Metabolic and Toxicokinetic Considerations
- Metabolic Activation: Nitrofurans like those in and undergo nitroreduction to form reactive intermediates.
- Solubility and Distribution : The thioether linkage and benzoic acid group could enhance solubility relative to lipophilic nitrofurans, altering excretion routes (e.g., renal vs. hepatic) and toxicity profiles .
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